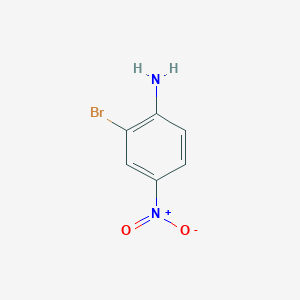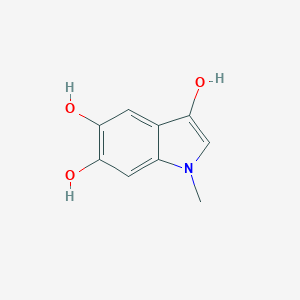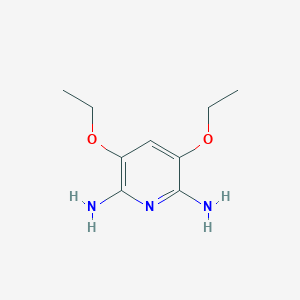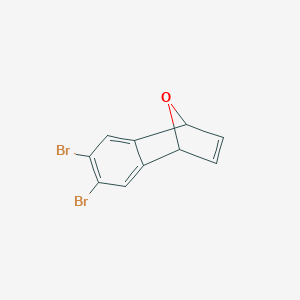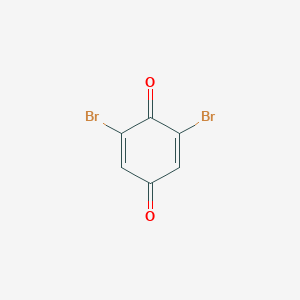
2,6-ジブロモ-p-ベンゾキノン
説明
2,6-Dibromo-p-benzoquinone is a halogenated derivative of p-benzoquinone, a class of organic compounds known for their electron-accepting properties and involvement in bioenergetic transport and oxidative phosphorylation processes. Benzoquinones are found across higher plants, fungi, bacteria, and the animal kingdom, demonstrating potent antioxidant, anti-inflammatory, and anticancer activities (Dandawate et al., 2010).
Synthesis Analysis
The synthesis of 2,6-Dibromo-p-benzoquinone and related compounds often involves straightforward chemical procedures that can be easily manipulated for research and development of potentially useful drug molecules. While specific synthesis routes for 2,6-Dibromo-p-benzoquinone are not detailed here, benzoquinones, in general, are accessible through various synthetic protocols that emphasize the ease of their chemical modification for medicinal and other applications (Dandawate et al., 2010).
科学的研究の応用
水消毒副生成物
2,6-ジブロモ-p-ベンゾキノンは、飲料水中の既知の汚染物質であり、水溶液中のその分解生成物は、環境、生物医学、および技術的用途に関して引き続き懸念事項となっています . そのDNAや他の生体分子に対する挙動を研究することは、ヒトの健康への潜在的な影響を理解するために重要です .
分析化学
この化合物は、ボルタンメトリーおよび分光光度法的研究に使用されます . これらの研究は、化合物の酸化還元特性とその二重鎖DNAとの相互作用を理解するのに役立ちます .
ハロジフェニルエーテル誘導体の合成
2,6-ジブロモキノンは、ハロジフェニルエーテル誘導体の調製における試薬として使用されます . これらの誘導体は、ヒトアルドース還元酵素を阻害することが判明しています , 糖尿病の長期的な合併症の発症に関与する酵素です。
抗菌活性
2,6-ジブロモ-p-ベンゾキノンのいくつかの誘導体は、抗菌活性を有することが判明しています . それらは、4つの標準的な細菌生物と2つの標準的な真菌生物に対して試験されました .
電子移動の阻害
2,5-ジブロモ-3-メチル-6-イソプロピル-p-ベンゾキノン(関連化合物)のクロロプラストチラコイド膜への結合は、電子移動の阻害を分析することにより調査されました . これは、植物における光合成過程を理解するのに役立ちます <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="1
作用機序
Target of Action
The primary targets of 2,6-Dibromo-p-benzoquinone are the Apocytochrome f and Cytochrome b6-f complex subunits . These targets play a crucial role in the electron transport chain, which is a key component of cellular respiration.
Mode of Action
At low concentrations, 2,6-Dibromo-p-benzoquinone inhibits the reduction of conventional hydrophilic electron acceptors, probably acting as a plastoquinone antagonist . At higher concentrations, it acts as an electron acceptor, intercepting electrons either before or at the site of its inhibitory activity .
Biochemical Pathways
The affected biochemical pathway is the electron transport chain . By acting as an antagonist or an electron acceptor, 2,6-Dibromo-p-benzoquinone can disrupt the normal flow of electrons within this pathway. This disruption can have downstream effects on ATP production and other cellular processes that rely on the electron transport chain.
Pharmacokinetics
It is known that the compound is sensitive to both temperature and humidity . These factors could potentially impact the compound’s bioavailability.
Result of Action
The molecular and cellular effects of 2,6-Dibromo-p-benzoquinone’s action are primarily related to its impact on the electron transport chain. By disrupting this pathway, the compound can affect a cell’s ability to produce ATP, which is the main source of energy for many cellular processes .
Action Environment
Environmental factors such as temperature and humidity can influence the action, efficacy, and stability of 2,6-Dibromo-p-benzoquinone . For example, high humidity levels could potentially decrease the compound’s stability, which might in turn affect its efficacy.
将来の方向性
The detection and characterization of 2,6-Dibromo-p-benzoquinone and similar compounds are important for understanding their occurrence, formation pathways, toxicity, and control, especially in the context of water treatment . Future research could focus on these areas, as well as on developing more effective methods for the synthesis and analysis of these compounds.
生化学分析
Biochemical Properties
2,6-Dibromo-p-benzoquinone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . For instance, it has been found to inhibit the reduction of conventional hydrophilic electron acceptors, probably acting as a plastoquinone antagonist . At higher concentrations, it acts as an electron acceptor, intercepting electrons either before or at the site of its inhibitory activity .
Cellular Effects
The effects of 2,6-Dibromo-p-benzoquinone on various types of cells and cellular processes are profound. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to reduce cell growth and induce G1 phase cell cycle arrest and apoptosis in gastric cancer cells .
Molecular Mechanism
2,6-Dibromo-p-benzoquinone exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression . For example, it has been found to reduce the activity of mTOR in vitro, and the inhibition of cell growth by 2,6-Dibromo-p-benzoquinone is dependent upon the expression of the mTOR protein .
Temporal Effects in Laboratory Settings
Over time, the effects of 2,6-Dibromo-p-benzoquinone change in laboratory settings. It has been observed that 2,6-Dibromo-p-benzoquinone shows spontaneous degradation which is presented by the change of its electrochemical behavior in solution .
Dosage Effects in Animal Models
The effects of 2,6-Dibromo-p-benzoquinone vary with different dosages in animal models. For instance, it has been shown to strongly reduce patient-derived xenograft gastric tumor growth in an in vivo mouse model .
Metabolic Pathways
2,6-Dibromo-p-benzoquinone is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
特性
IUPAC Name |
2,6-dibromocyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2O2/c7-4-1-3(9)2-5(8)6(4)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHCYIPZQUMLRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C(=CC1=O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90173313 | |
| Record name | 2,6-Dibromobenzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90173313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19643-45-9 | |
| Record name | 2,6-Dibromo-1,4-benzoquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19643-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dibromobenzoquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019643459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19643-45-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294731 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Dibromobenzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90173313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dibromo-p-benzoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.257 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DIBROMOBENZOQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJ6G477JMP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does DBBQ impact human cells at the molecular level?
A1: Research suggests that DBBQ, even at low concentrations, can activate cellular stress response pathways in human intestinal epithelial cells [, ]. Specifically, DBBQ exposure was shown to trigger the DNA-damage responsive p53 pathway, indicating potential DNA damage []. This activation was found to be a more sensitive indicator of DBBQ activity than the oxidative stress responsive Nrf2/ARE pathway, challenging the previous assumption that oxidative stress is the primary molecular initiating event for this class of compounds [].
Q2: What are the potential implications of DBBQ's impact on immune and inflammatory pathways?
A2: Research shows that DBBQ, along with other disinfection byproducts, can significantly alter the expression of genes related to immunity and inflammation in human intestinal epithelial cells []. This finding suggests a potential link between DBBQ exposure and disruptions to the immune system, which could have broader implications for human health and warrants further investigation.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



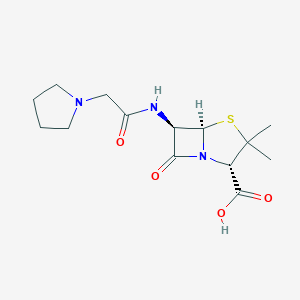
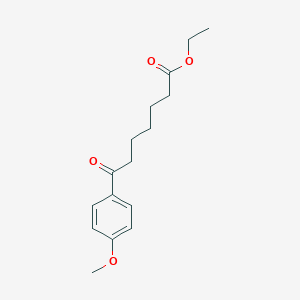

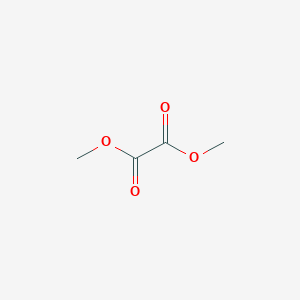
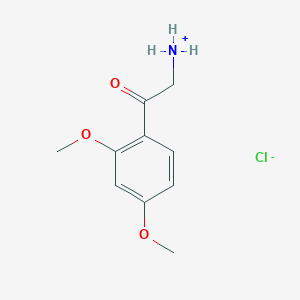
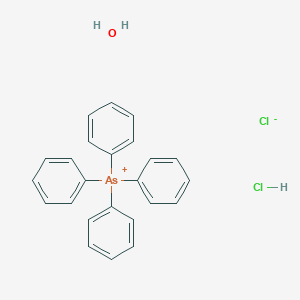

![1-[(2R,6S)-2,6-Dihydroxycyclohexyl]ethanone](/img/structure/B50492.png)
